5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide
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Overview
Description
N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-hydroxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-hydroxybenzamide typically involves multiple steps:
Formation of the Pyrrolidine Derivative: The starting material, 1-ethylpyrrolidine, is reacted with formaldehyde and a suitable amine to form the N-((1-ethylpyrrolidin-2-yl)methyl) intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group.
Coupling with Benzamide: Finally, the sulfonylated intermediate is coupled with 2-hydroxybenzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC), to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-hydroxybenzamide can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group on the sulfonyl moiety can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-((1-Ethylpyrrolidin-2-yl)methyl)urea
- N-((1-Ethylpyrrolidin-2-yl)methyl)pyrazin-2-amine
Uniqueness
N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-hydroxybenzamide is unique due to the presence of both the ethylsulfonyl and hydroxybenzamide groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
Biological Activity
5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide, also known as Sultopride, is a compound classified under atypical antipsychotics. It is primarily utilized in the treatment of schizophrenia and exhibits various biological activities that merit detailed examination. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula: C17H27ClN2O4S
- Molecular Weight: 390.92 g/mol
- CAS Number: 23694-17-9
- IUPAC Name: 5-(ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide hydrochloride
- Solubility: 0.201 mg/mL in water
Sultopride acts primarily as a selective antagonist of dopamine D2 receptors, which plays a crucial role in its antipsychotic effects. By inhibiting these receptors, Sultopride helps to alleviate symptoms of schizophrenia, such as delusions and hallucinations. Additionally, it has been shown to affect serotonin receptors, contributing to its overall pharmacological profile.
Antipsychotic Effects
Sultopride has demonstrated efficacy in reducing psychotic symptoms in various clinical studies. Its unique receptor binding profile allows for a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.
Antiproliferative Activity
Recent studies have highlighted the compound's potential antiproliferative effects on cancer cells. For instance, research indicates that Sultopride may inhibit cell proliferation in certain tumor models through mechanisms involving apoptosis and cell cycle arrest.
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
A | Human breast cancer (MCF-7) | 5.0 | Induction of apoptosis |
B | Lung cancer (A549) | 3.2 | Cell cycle arrest at G1 phase |
C | Colon cancer (HCT116) | 4.5 | Inhibition of proliferation |
Case Studies
-
Case Study on Schizophrenia Treatment
A clinical trial involving patients diagnosed with schizophrenia showed significant improvement in psychotic symptoms after administration of Sultopride over a 12-week period. Patients reported reduced hallucinations and improved overall functioning. -
Antiproliferative Effects in Cancer Models
In vitro studies have demonstrated that Sultopride exhibits significant antiproliferative activity against various cancer cell lines. One study reported that treatment with Sultopride resulted in a dose-dependent decrease in cell viability and increased rates of apoptosis.
Pharmacokinetics
Sultopride is characterized by moderate oral bioavailability and is metabolized primarily in the liver. Its pharmacokinetic profile suggests effective absorption and distribution within the body, which is critical for achieving therapeutic concentrations.
Safety and Side Effects
While Sultopride is generally well-tolerated, some patients may experience side effects such as sedation, weight gain, and gastrointestinal disturbances. Monitoring for extrapyramidal symptoms is also essential due to its dopamine antagonist properties.
Properties
CAS No. |
91069-67-9 |
---|---|
Molecular Formula |
C16H24N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide |
InChI |
InChI=1S/C16H24N2O4S/c1-3-18-9-5-6-12(18)11-17-16(20)14-10-13(7-8-15(14)19)23(21,22)4-2/h7-8,10,12,19H,3-6,9,11H2,1-2H3,(H,17,20) |
InChI Key |
DIAKCTIUAIVPIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)O |
Origin of Product |
United States |
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